4-bromo-N-(2-methoxyethyl)-2-nitroaniline
Overview
Description
4-bromo-N-(2-methoxyethyl)-2-nitroaniline: is an organic compound with the molecular formula C9H11BrN2O3 It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 4-position, a nitro group at the 2-position, and a 2-methoxyethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-methoxyethyl)-2-nitroaniline typically involves a multi-step process:
Nitration: The starting material, 4-bromoaniline, undergoes nitration to introduce the nitro group at the 2-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Alkylation: The nitro-substituted intermediate is then subjected to alkylation with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. This step introduces the 2-methoxyethyl group to the nitrogen atom of the aniline ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-methoxyethyl)-2-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: 4-bromo-N-(2-methoxyethyl)-2-aminoaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-bromo-N-(2-methoxyethyl)-2-nitroaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties. Derivatives of aniline are known to exhibit various biological activities, and modifications of this compound could lead to new drug candidates.
Material Science: It can be used in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-methoxyethyl)-2-nitroaniline depends on its specific application. In medicinal chemistry, its biological activity would be determined by its interaction with molecular targets such as enzymes or receptors. The presence of the nitro group and the bromine atom can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2-methoxyethyl)benzamide
- 4-bromo-N-(2-methoxyethyl)-1-naphthalenesulfonamide
Comparison
Compared to similar compounds, 4-bromo-N-(2-methoxyethyl)-2-nitroaniline is unique due to the presence of both a nitro group and a bromine atom on the aniline ring. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-bromo-N-(2-methoxyethyl)-2-nitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O3/c1-15-5-4-11-8-3-2-7(10)6-9(8)12(13)14/h2-3,6,11H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFDQYAUSWKHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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